![molecular formula C12H16ClFN2O B1424848 N-(4-Fluorophenyl)-3-piperidinecarboxamide hydrochloride CAS No. 1219976-72-3](/img/structure/B1424848.png)
N-(4-Fluorophenyl)-3-piperidinecarboxamide hydrochloride
Overview
Description
N-(4-Fluorophenyl)-3-piperidinecarboxamide hydrochloride, commonly referred to as FPC, is a synthetic compound that has been used in a variety of scientific research applications. It is a piperidine-based compound that is characterized by a fluorophenyl ring, a piperidine ring, and a carboxamide group. FPC has a wide range of biological and pharmacological activities, making it an attractive candidate for research in various fields.
Scientific Research Applications
Discovery in Met Kinase Inhibition
N-(4-Fluorophenyl)-3-piperidinecarboxamide derivatives have been identified as potent and selective Met kinase inhibitors. These compounds demonstrate significant tumor stasis in Met-dependent human gastric carcinoma models, showing potential as cancer therapeutics (Schroeder et al., 2009).
Development of Motilin Receptor Agonists
Derivatives of N-(4-Fluorophenyl)-3-piperidinecarboxamide, such as GSK962040, have been discovered as novel small molecule motilin receptor agonists. These compounds show promising pharmacokinetic profiles and potential in gastrointestinal transit modulation (Westaway et al., 2009).
Synthesis for Anti-Leukemia Activity
Compounds based on N-(4-Fluorophenyl)-3-piperidinecarboxamide hydrochloride, like 1-phenethyl-4-hydroxy-4-substituted piperidinium hydrochlorides, have been synthesized and measured for their anti-leukemia activity. These compounds have shown potential bioactivity against leukemia cells (Yang et al., 2009).
Application in Alzheimer's Disease Research
Fluoro derivatives of N-(4-Fluorophenyl)-3-piperidinecarboxamide have been used in PET imaging to study serotonin 1A receptors in Alzheimer's disease patients. This research helps in understanding the neurobiological changes in Alzheimer's disease (Kepe et al., 2006).
Anti-Proliferative Properties
N-substituted 4-oxo-piperidine-1-carboxamides, similar in structure to N-(4-Fluorophenyl)-3-piperidinecarboxamide, have been synthesized and shown to possess high anti-proliferative properties. These compounds are promising in the treatment of various cancers (Fawzy et al., 2019).
Exploration of Class III Antiarrhythmic Drugs
N-(4-Fluorophenyl)-3-piperidinecarboxamide derivatives have been explored for their potential as class III antiarrhythmic drugs. These studies have led to the development of new compounds with significant antiarrhythmic activity (Glushkov et al., 2011).
Impact on Neurotransmitter Release
Certain derivatives of N-(4-Fluorophenyl)-3-piperidinecarboxamide have been studied for their effects on the release and inhibition of reuptake of dopamine, serotonin, and noradrenaline in the brain, suggesting their potential in neurological and psychiatric disorders (Pettersson, 1995).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with various receptors and enzymes .
Mode of Action
Based on the structural similarity to other compounds, it can be hypothesized that it may interact with its targets through a variety of mechanisms, including hydrogen bonding, carbon-hydrogen bonding, π-alkyl, amide-π stacking, and f–n and f–h interactions .
Biochemical Pathways
Compounds with similar structures have been found to affect various metabolic pathways, including those involving reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation .
Pharmacokinetics
Compounds with similar structures have been found to be well-absorbed, metabolically stable, and exhibit good bioavailability .
Result of Action
Compounds with similar structures have been found to exhibit various biological activities, including antifungal activity .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
properties
IUPAC Name |
N-(4-fluorophenyl)piperidine-3-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O.ClH/c13-10-3-5-11(6-4-10)15-12(16)9-2-1-7-14-8-9;/h3-6,9,14H,1-2,7-8H2,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZDWOOQRWIHLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)NC2=CC=C(C=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Fluorophenyl)-3-piperidinecarboxamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.